molecular formula C19H17N5O2 B2465145 N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-52-5

N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2465145
CAS RN: 878735-52-5
M. Wt: 347.378
InChI Key: ZZFGTYMSXHKUCG-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as CT04, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and is known for its unique properties that make it an attractive candidate for various research purposes.

Scientific Research Applications

Triazole Analogues and Derivatives

N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the triazole class of compounds. Research indicates a variety of applications and derivatives of triazoles in scientific research:

  • Synthesis and Chemical Properties : Triazoles, including 1,2,3-triazole derivatives, have been synthesized and analyzed for their chemical properties. For instance, 4-amino-5-aminomethyl-1,2,3-triazoles were made by reducing corresponding 4-amino-5-cyanotriazoles, indicating the versatility of triazole compounds in chemical synthesis (Albert, 1970).

  • Chemical Reactions and Derivatives : Various 1,2,3-triazoles react with different agents like formaldehyde and triflamide, leading to the creation of several derivatives. Such reactions demonstrate the reactivity and potential for diverse applications of these compounds in chemistry (Shainyan & Meshcheryakov, 2015).

  • Molecular Conformation and Stability : The molecular conformation and stability of triazole derivatives have been studied, revealing interactions like intermolecular H-bonds, which are crucial for understanding the chemical behavior of these compounds (Shen et al., 2013).

  • Synthetic Protocols for Combinatorial Chemistry : Triazoles are used in combinatorial chemistry. A synthetic protocol was developed for creating libraries of 1,2,3-triazole-4-carboxamides, showcasing their utility in designing diverse chemical compounds (Pokhodylo et al., 2009).

  • Antimicrobial Applications : Some triazole derivatives exhibit antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides were synthesized and showed promising antimicrobial activities against various pathogens, demonstrating the potential medicinal applications of these compounds (Pokhodylo et al., 2021).

properties

IUPAC Name

N-(2-cyanophenyl)-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-3-26-17-11-7-6-10-16(17)24-13(2)18(22-23-24)19(25)21-15-9-5-4-8-14(15)12-20/h4-11H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFGTYMSXHKUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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